molecular formula C15H18N2 B193203 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) CAS No. 120511-72-0

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Cat. No.: B193203
CAS No.: 120511-72-0
M. Wt: 226.32 g/mol
InChI Key: SJECEXNMZXMXNE-UHFFFAOYSA-N
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Description

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) ( 120511-72-0) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs). Its primary and most documented research application is as a critical synthetic precursor in the production of Anastrozole , a non-steroidal aromatase inhibitor used in therapeutic research. The compound, a white to light yellow crystalline powder with a molecular formula of C15H18N2 and a molecular weight of 226.31 g/mol, is characterized by its high purity, typically at 99% . Its solid-state structure has been determined crystallographically, confirming its identity as 1,3-bis(2-cyanopropan-2-yl)-5-methylbenzene . Researchers value this compound for its defined physical properties, including a melting point of 127-130°C, which are critical for quality control during synthetic processes . For safe handling, it is essential to consult the Safety Data Sheet. The product is classified with the signal word "Warning" and has associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be used. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECEXNMZXMXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581005
Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-72-0
Record name 3,5-Bis(2-cyanoprop-2-yl)toluene
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Record name Anastrozole 5-methyl analog
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Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Record name alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile
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Record name 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl
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Record name ANASTROZOLE 5-METHYL ANALOG
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Preparation Methods

Nucleophilic Substitution via Halogenated Intermediates

A plausible route involves the use of a halogenated precursor, such as 5-methyl-1,3-dibromobenzene, which undergoes sequential nucleophilic substitution with a cyanide source. For example, reaction with potassium cyanide (KCN) in dimethylformamide (DMF) at elevated temperatures (80–100°C) could introduce nitrile groups. However, this method requires precise stoichiometric control to avoid over-alkylation.

An alternative approach involves the bromination of a pre-functionalized toluene derivative. As reported in related compounds, bromination of 3,5-bis(2-cyanoisopropyl)toluene using bromine (Br₂) in dichloromethane (DCM) at 0–5°C yields a bromomethyl intermediate. Subsequent displacement of the bromine atom with a methyl group via a Grignard reagent (e.g., methylmagnesium bromide) could generate the target compound. This method aligns with the molecular structure observed in crystallographic studies, where the methyl group at the 5-position exhibits positional disorder due to symmetry constraints.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation offers another viable pathway. Reacting 5-methylisophthaloyl chloride with excess 2-methylpropionitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution at the benzene ring’s meta positions. This method leverages the electron-withdrawing effect of the nitrile groups to direct subsequent substitutions. Key reaction parameters include:

ParameterValue
Temperature80–100°C
Catalyst Loading10 mol% AlCl₃
SolventAnhydrous DCM
Reaction Time12–24 hours

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >95% purity.

Crystallization and Purification

Solvent Selection and Recrystallization

The compound exhibits limited solubility in polar solvents, dissolving sparingly in chloroform and slightly in methanol. Recrystallization from hot methanol produces colorless prismatic crystals, as confirmed by single-crystal X-ray diffraction. The process involves:

  • Dissolving the crude product in boiling methanol (60–70°C).

  • Cooling the solution to 4°C at a rate of 1°C/min.

  • Filtering the crystals under vacuum and drying at 40°C.

This method achieves a melting point of 127–130°C, consistent with literature values.

Spectroscopic Characterization

IR Spectroscopy : Peaks at 2237 cm⁻¹ confirm the presence of nitrile (C≡N) groups, while aromatic C=C stretches appear at 1601 cm⁻¹.
¹H NMR (DMSO-d₆) :

  • δ 1.7 (s, 12H): Methyl groups on the propanenitrile substituents.

  • δ 2.3 (s, 3H): Methyl group on the benzene ring.

  • δ 7.3–7.4 (m, 3H): Aromatic protons.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Nucleophilic Substitution65–7590–95Competing side reactions
Friedel-Crafts70–80>95Catalyst removal

The Friedel-Crafts method offers higher yields but requires rigorous catalyst quenching. In contrast, nucleophilic substitution avoids heavy metal catalysts but demands stringent temperature control.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous flow reactors to enhance heat dissipation and reduce reaction times. A biphasic system (water/DCM) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial contact and minimizes byproducts .

Mechanism of Action

The mechanism of action of 2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) involves its interaction with specific molecular targets and pathways. The nitrile groups in the compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Physicochemical Properties :

  • Density : 1.002 g/cm³
  • Melting Point : 127–130°C
  • Boiling Point : 339.1°C at 760 mmHg
  • LogP : 3.597 (indicative of moderate lipophilicity)
  • Refractive Index : 1.511 .

Applications :
This compound is a key intermediate in synthesizing the breast cancer drug Anastrozole (Arimidex®) . It also arises as Impurity II during Anastrozole manufacturing, requiring strict control to levels below 0.12% per ICH guidelines .

Comparison with Similar Compounds

Key Observations :

  • Anastrozole differs by the presence of a 1,2,4-triazole ring , critical for binding to the aromatase enzyme .
  • The target compound’s methyl groups enhance steric hindrance and lipophilicity compared to unsubstituted nitriles.

Comparison with Other Nitrile Derivatives

lists compounds with structural similarities (e.g., cyclopropane/cyclobutane rings), but divergent functionalities:

Compound Name Structure Features Similarity Score Key Differences Implications
1-Phenyl-1-cyclopropanecarbonitrile Cyclopropane ring + nitrile group 0.90 Smaller ring system; higher ring strain Altered reactivity/stability
1-Phenylcyclobutanecarbonitrile Cyclobutane ring + nitrile group 0.90 Larger ring; reduced strain vs. cyclopropane Different synthetic applications
Target Compound Aromatic core + branched nitriles 0.96 Bulky substituents; planar aromatic ring Pharmaceutical intermediate role

Key Observations :

  • The target compound’s aromatic core provides stability and conjugation absent in alicyclic nitriles.
  • Branched nitrile groups (2-methylpropanenitrile) increase steric bulk, reducing reactivity compared to simpler nitriles.

Biological Activity

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), also known as Anastrozole Related Compound A, is a chemical compound with the CAS number 120511-72-0. This compound is primarily recognized in the context of pharmaceutical research, particularly as an impurity related to Anastrozole, a medication used in the treatment of breast cancer. Understanding its biological activity is crucial for assessing its implications in drug development and safety.

  • Molecular Formula : C15H18N2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 120511-72-0
  • Structural Characteristics : The compound features a biphenyl structure with two 2-methylpropanenitrile groups attached to a central phenylene ring.

Biological Activity Overview

Research on the biological activity of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) primarily focuses on its potential effects as an impurity in Anastrozole formulations. Its biological implications can be categorized into several areas:

  • Anticancer Activity :
    • As a related compound to Anastrozole, which acts as an aromatase inhibitor, there is interest in understanding whether this compound exhibits similar anticancer properties. Aromatase inhibitors are crucial in reducing estrogen levels in hormone-receptor-positive breast cancer patients.
    • Case Study : A study investigating the effects of various Anastrozole impurities found that certain structural analogs could influence the efficacy and safety profile of the primary drug. However, specific data on 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) is limited.
  • Toxicological Profile :
    • Toxicological assessments are essential to evaluate any adverse effects associated with this compound. Preliminary data suggest that it may have moderate toxicity, similar to other nitrile compounds.
    • Research Findings : Toxicity studies indicate that compounds with similar structures can cause irritation and have potential neurotoxic effects at high concentrations.
  • Pharmacokinetics :
    • Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is vital for predicting its behavior in biological systems.
    • Data Table :
      PropertyValue
      BioavailabilityModerate
      LipophilicityLog P (XLOGP3): 3.46
      Solubility0.0635 mg/ml
      BBB PermeabilityYes

The exact mechanism of action for 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) remains unclear due to limited direct studies. However, its structural similarity to Anastrozole suggests potential interactions with estrogen receptors or aromatase enzymes.

Safety and Regulatory Status

This compound is classified under various safety regulations due to its use as a research chemical rather than a therapeutic agent. It is not approved for use in pharmaceuticals or food products outside of controlled research environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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